Rational Design Strategies for Overcoming Multi-Protease Inhibitor Resistance
Brecanavir (GW640385) was engineered to combat multi-drug-resistant HIV-1 strains by targeting conserved structural elements of the protease active site. Its design prioritized interactions with the protease backbone rather than mutable side chains, minimizing vulnerability to resistance mutations. The compound incorporates a bis-tetrahydrofuranylurethane (bis-THF) moiety that forms robust hydrogen bonds with Asp29 and Asp30 residues in the protease flap region—a site evolutionarily constrained for substrate recognition [1] [10]. This strategy counters common resistance mutations (e.g., V32I, I84V) that reduce inhibitor binding by altering hydrophobic pockets or steric clashes [3]. Brecanavir’s sulfonamide group further enhances polar contacts with Gly48, a residue rarely mutated due to its role in dimer stability [10]. Molecular dynamics simulations confirmed that these interactions maintain sub-nanomolar binding affinity (Ki = 0.10 nM) even in variants with >10 protease mutations [8].
Table 1: Key Structural Elements of Brecanavir Targeting Resistant HIV Protease
Structural Feature | Protease Interaction | Role in Overcoming Resistance |
---|
Bis-THF moiety | Hydrogen bonds with Asp29/Asp30 backbone | Maintains affinity despite flap mutations (e.g., G48V) |
Sulfonamide group | Polar contacts with Gly48 and catalytic water | Exploits conserved catalytic machinery |
P1' benzodioxole | Van der Waals forces in S1' hydrophobic subsite | Compensates for subsite deformations (e.g., V82A) |
P2' thiazolylmethoxy | Fills S2' pocket without steric strain | Avoids clashes from bulky mutations (e.g., I54M) |
Structural Optimization of Tyrosyl-Based Peptidomimetic Scaffolds
Brecanavir evolved from systematic optimization of tyrosine-derived inhibitors, where stereospecific modifications maximized protease affinity and metabolic stability. The core structure retains a hydroxyethylamine transition-state mimic that hydrogen-bonds with catalytic aspartates (Asp25/Asp25'), but replaces peptidic bonds with heterocyclic elements to reduce susceptibility to hydrolysis [4] [6]. Key enhancements include:
- Stereochemistry Control: The (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl carbamate group’s absolute configuration maximizes hydrogen-bonding with the flap residues, improving potency 100-fold over earlier analogs [6].
- P1/P1' Optimization: Introduction of a benzodioxole sulfonamide at P1' enhanced hydrophobic burial in the S1' subsite, while the P1 (2-methylthiazol-4-yl)methoxybenzyl group improved van der Waals contacts with Val82 [8].
- Reduced Peptide Character: Replacement of amide bonds with carbamate and ether linkages lowered molecular weight (703.82 g/mol) and mitigated efflux by P-glycoprotein, a key limitation of first-generation PIs like saquinavir [7].
These modifications yielded a binding free energy (−12.3 kcal/mol) superior to darunavir, primarily through entropy-driven hydrophobic interactions [8].
Preclinical Efficacy Profiling Against PI-Resistant HIV-1 Recombinant Viruses
In vitro studies demonstrated brecanavir’s exceptional activity against multidrug-resistant HIV-1. Testing against a panel of 55 recombinant viruses—each harboring 4–14 protease mutations (median: 8 mutations)—revealed a median EC₅₀ of 0.8 nM, surpassing all clinically approved PIs [1] [4]:
- Wild-Type HIV-1: EC₅₀ = 0.12 nM, 10-fold lower than darunavir (1.2 nM) [1].
- High-Level Resistance Isolates: Against variants with mutations at codons 10, 32, 46, 47, 54, 82, 84, and 90, brecanavir achieved EC₅₀ values ≤1.6 nM, while darunavir reached 8–40 nM [7].
- Synergy with Other ARVs: When combined with reverse transcriptase inhibitors (tenofovir/efavirenz), brecanavir showed additive-to-synergistic effects, reducing viral replication by >99% in PBMC cultures [4].
Table 2: Comparative Activity of Brecanavir Against Resistant HIV-1 Strains
Protease Inhibitor | Median EC₅₀ vs. Wild Type (nM) | Median EC₅₀ vs. Multi-PI-Resistant Panel (nM) | Fold Resistance vs. Wild Type |
---|
Brecanavir | 0.12 | 0.8 | 6.7 |
Darunavir | 1.2 | 32.5 | 27.1 |
Lopinavir | 6.4 | 186.0 | 29.1 |
Saquinavir | 2.8 | 420.0 | 150.0 |
Data derived from Hazen et al. (2007) [1] and DrugBank [6].
Challenges in Formulation Development and Pharmacokinetic Boosting Strategies
Brecanavir’s physicochemical properties necessitated complex formulation approaches to achieve therapeutic plasma concentrations:
- Poor Solubility: With aqueous solubility <0.0177 mg/mL and logP=2.99, unformulated brecanavir exhibited low oral bioavailability (0–30% in animals) [5] [6].
- Ritonavir Boosting: Coadministration with ritonavir (100 mg BID) increased brecanavir’s AUC₂₄ₕ by 26-fold and trough concentrations (Cₜᵣₒᵤgₕ) to 150 ng/mL—5-fold above the protein-binding-corrected IC₉₀ for resistant isolates (28 ng/mL) [5] [9].
- Food Effect: A moderate-fat meal tripled brecanavir exposure (AUC) compared to fasting, necessitating fed administration in clinical trials [5].
Despite these efforts, formulation limitations led to discontinuation. Solid dispersions and lipid-based systems failed to consistently deliver target concentrations, with batch-to-batch variability exceeding 30% [9]. Deuterated analogs (e.g., d₉-brecanavir) were explored to slow CYP3A4 metabolism but could not overcome solubility constraints [7].